

# 4-Propoxybenzonitrile molecular structure and weight

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## Compound of Interest

Compound Name: 4-Propoxybenzonitrile

Cat. No.: B1585320

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## Molecular Structure and Physicochemical Properties

**4-Propoxybenzonitrile** is an aromatic organic compound featuring a benzene ring substituted with a nitrile ( $-C\equiv N$ ) group and a propoxy ( $-O-CH_2CH_2CH_3$ ) group at the para (1,4) positions. The presence of the ether linkage and the nitrile group makes it a valuable intermediate, offering multiple reaction sites for constructing more complex molecular architectures.

The nitrile group is a strong electron-withdrawing group, influencing the electronic properties of the aromatic ring. It can serve as a precursor to other important functional groups, such as amines or carboxylic acids, or act as a key hydrogen bond acceptor in interactions with biological targets. The propoxy group imparts increased lipophilicity compared to its hydroxyl precursor (4-cyanophenol), a property that is often modulated in drug design to improve cell membrane permeability.

Table 1: Physicochemical Properties of **4-Propoxybenzonitrile**

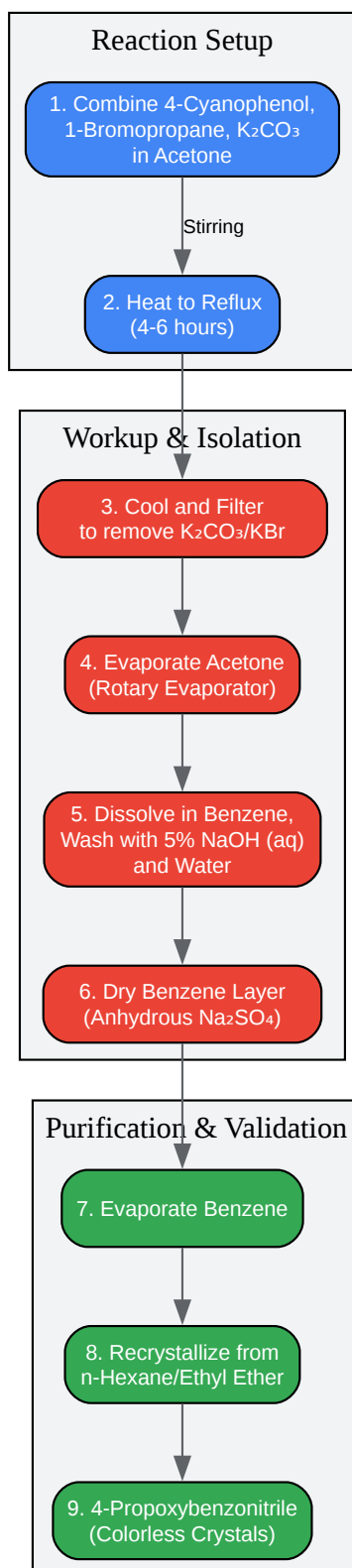
Property	Value	Source(s)
IUPAC Name	4-Propoxybenzonitrile	N/A
Synonyms	4-n-Propoxybenzonitrile, 4-cyanophenyl propyl ether	[1]
CAS Number	60758-84-1	[2][3][4][5][6]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO	[1][3][5]
Molecular Weight	161.20 g/mol	[1][3][6]
Appearance	Low-melting solid	[1]
Solubility	Insoluble in water; Soluble in common organic solvents like acetone, ethanol, and benzene.	Inferred from structure

## Synthesis of 4-Propoxybenzonitrile via Williamson Ether Synthesis

The most direct and widely adopted method for preparing **4-propoxybenzonitrile** is the Williamson ether synthesis. This classic S<sub>N</sub>2 reaction provides a reliable route for forming the ether bond. The synthesis involves the deprotonation of a phenol (4-cyanophenol) to form a nucleophilic phenoxide ion, which then attacks an alkyl halide (1-bromopropane).

**Causality and Mechanistic Insight:** The choice of this method is based on its efficiency and high yield for forming aryl ethers. The reaction proceeds via a bimolecular nucleophilic substitution (S<sub>N</sub>2) mechanism. A moderately weak base like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) is sufficient to deprotonate the acidic phenolic proton of 4-cyanophenol, creating the 4-cyanophenoxide ion. This anion is a potent nucleophile. The primary alkyl halide, 1-bromopropane, is an excellent electrophile for the S<sub>N</sub>2 reaction, as it is unhindered, minimizing the potential for competing elimination (E2) reactions. A polar aprotic solvent like acetone is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophile.

## Experimental Workflow Diagram



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Caption: Workflow for the synthesis of **4-propoxybenzonitrile**.

## Detailed Step-by-Step Protocol

This protocol is adapted from a validated procedure for a similar Williamson ether synthesis.[7]

- Reaction Assembly:
  - To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanophenol (0.10 mol, 11.91 g), anhydrous potassium carbonate (0.12 mol, 16.58 g), and acetone (200 mL).
  - Rationale: Potassium carbonate is an inexpensive and effective base for deprotonating the phenol. Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the  $S_N2$  reaction. An excess of the base ensures complete formation of the phenoxide.
- Addition of Alkyl Halide:
  - While stirring the suspension, add 1-bromopropane (0.11 mol, 13.53 g, 10.0 mL) dropwise to the flask.
  - Rationale: 1-Bromopropane is the primary alkyl halide that serves as the electrophile. Adding it dropwise helps to control any initial exotherm.
- Reaction Under Reflux:
  - Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain it for 4-6 hours with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
  - Rationale: Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, controlled temperature without loss of solvent.
- Workup and Isolation:
  - After the reaction is complete, allow the mixture to cool to room temperature.

- Remove the inorganic salts ( $K_2CO_3$  and the KBr byproduct) by vacuum filtration and wash the solid cake with a small amount of acetone.
- Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
- Rationale: This step removes the bulk of the solvent and the insoluble inorganic materials.
- Extraction and Washing:
  - Dissolve the resulting residue in a suitable organic solvent like benzene or ethyl acetate (approx. 150 mL).
  - Transfer the solution to a separatory funnel and wash sequentially with 5% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted 4-cyanophenol, followed by water (2 x 50 mL) to remove residual base and salts.
  - Rationale: The basic wash deprotonates any remaining acidic 4-cyanophenol, making it soluble in the aqueous layer. The subsequent water wash removes any remaining water-soluble impurities.
- Drying and Purification:
  - Dry the organic layer over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and remove the solvent by rotary evaporation to yield the crude product, typically a pale yellow oil or solid.
  - Purify the crude product by recrystallization from a suitable solvent system, such as an n-hexane/ethyl ether mixture, to obtain **4-propoxybenzonitrile** as colorless crystals.
  - Rationale: Drying with sodium sulfate removes trace amounts of water from the organic solvent. Recrystallization is a standard purification technique for solid compounds, yielding a high-purity final product.

## Product Validation and Characterization

The identity and purity of the synthesized **4-propoxybenzonitrile** would be confirmed using standard analytical techniques:

- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the nitrile group (C≡N stretch) around 2220-2240  $\text{cm}^{-1}$ , the C-O-C ether linkage (asymmetric stretch) around 1250  $\text{cm}^{-1}$ , and aromatic C-H bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - $^1\text{H}$  NMR would confirm the presence of the propoxy group (a triplet for the terminal  $\text{CH}_3$ , a sextet for the middle  $\text{CH}_2$ , and a triplet for the O- $\text{CH}_2$ ) and the disubstituted aromatic ring (two doublets).
  - $^{13}\text{C}$  NMR would show the characteristic signal for the nitrile carbon, as well as distinct signals for the aromatic and aliphatic carbons.
- Melting Point: A sharp melting point determination of the purified crystals would confirm the compound's purity.

## Applications in Research and Drug Development

Benzonitrile derivatives are recognized as privileged scaffolds in medicinal chemistry and materials science.<sup>[1]</sup> Their utility stems from the electronic properties of the nitrile group and its ability to be transformed into other functional groups.<sup>[1]</sup> **4-Propoxybenzonitrile** serves as a valuable intermediate in these fields.<sup>[2]</sup>

- Pharmaceutical Intermediates: The primary application of **4-propoxybenzonitrile** is as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).<sup>[2]</sup> The benzonitrile moiety is found in numerous drugs, where it can act as a hydrogen bond acceptor or a bioisostere for other functional groups.<sup>[1]</sup> The propoxy chain allows for the tuning of lipophilicity, a critical parameter for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.
- Functional Materials: Alkoxy-substituted benzonitriles are widely used in the synthesis of liquid crystals. The rigid benzonitrile core combined with the flexible alkyl ether chain is a common structural motif in molecules that exhibit mesophases.
- Coupling Reactions: As a substituted aromatic compound, **4-propoxybenzonitrile** can participate in various cross-coupling reactions to form more elaborate molecular structures, making it a versatile reagent in multi-step organic synthesis.<sup>[2]</sup>

While specific drugs derived directly from **4-propoxybenzonitrile** are not broadly publicized, its role as a precursor is critical. The synthesis of novel chemical entities for screening in drug discovery programs often relies on the availability of such versatile and functionalized intermediates.[8]

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)